molecular formula C23H19FN2O2 B11447304 3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B11447304
M. Wt: 374.4 g/mol
InChI Key: AHFOZPXSOPPGMK-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, tetrahydroquinazoline derivatives, and substituted quinazoline compounds.

Scientific Research Applications

3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-1-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 3-(4-Propylphenyl)-1-[(3-bromophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 3-(4-Isopropylphenyl)-1-[(3-iodophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Uniqueness

Compared to similar compounds, 3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibits unique properties due to the presence of the ethyl and fluorophenyl groups. These substituents can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-[(3-fluorophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19FN2O2/c1-2-16-10-12-19(13-11-16)26-22(27)20-8-3-4-9-21(20)25(23(26)28)15-17-6-5-7-18(24)14-17/h3-14H,2,15H2,1H3

InChI Key

AHFOZPXSOPPGMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F

Origin of Product

United States

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